8-Hydroxyquinoline-5-carbonitrile
Overview
Description
8-Hydroxyquinoline-5-carbonitrile is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound consists of a quinoline ring system with a hydroxyl group at the 8th position and a carbonitrile group at the 5th position. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinoline-5-carbonitrile typically involves the functionalization of the quinoline ring. One common method is the chloromethylation of 8-hydroxyquinoline to produce 5-chloromethyl-8-hydroxyquinoline, which is then reacted with cyanide sources to introduce the carbonitrile group . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as tetrabutylammonium iodide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxyquinoline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The hydroxyl and carbonitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Hydroxyquinoline-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Acts as a chelating agent for metal ions, useful in studying metal ion homeostasis in biological systems.
Medicine: Investigated for its potential antimicrobial, anticancer, and neuroprotective properties.
Industry: Used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-hydroxyquinoline-5-carbonitrile involves its ability to chelate metal ions. This chelation can disrupt metal-dependent biological processes, leading to antimicrobial and anticancer effects. The compound can also interact with enzymes and proteins, modulating their activity and affecting various cellular pathways .
Comparison with Similar Compounds
8-Hydroxyquinoline: Lacks the carbonitrile group but shares the hydroxyl group at the 8th position.
5-Chloro-8-hydroxyquinoline: Contains a chlorine atom at the 5th position instead of a carbonitrile group.
8-Hydroxyquinoline-5-sulfonic acid: Contains a sulfonic acid group at the 5th position.
Uniqueness: 8-Hydroxyquinoline-5-carbonitrile is unique due to the presence of both hydroxyl and carbonitrile groups, which confer distinct chemical reactivity and biological activity. The carbonitrile group enhances its ability to participate in nucleophilic substitution reactions, while the hydroxyl group allows for metal chelation and redox reactions .
Properties
IUPAC Name |
8-hydroxyquinoline-5-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10/h1-5,13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYLRFFZJAAGMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90603049 | |
Record name | 8-Hydroxyquinoline-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90603049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5852-79-9 | |
Record name | 8-Hydroxy-5-quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5852-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hydroxyquinoline-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90603049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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